

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,5-Dimethyladamantan-1-yl)acetic acid

Cat. No.: B079721

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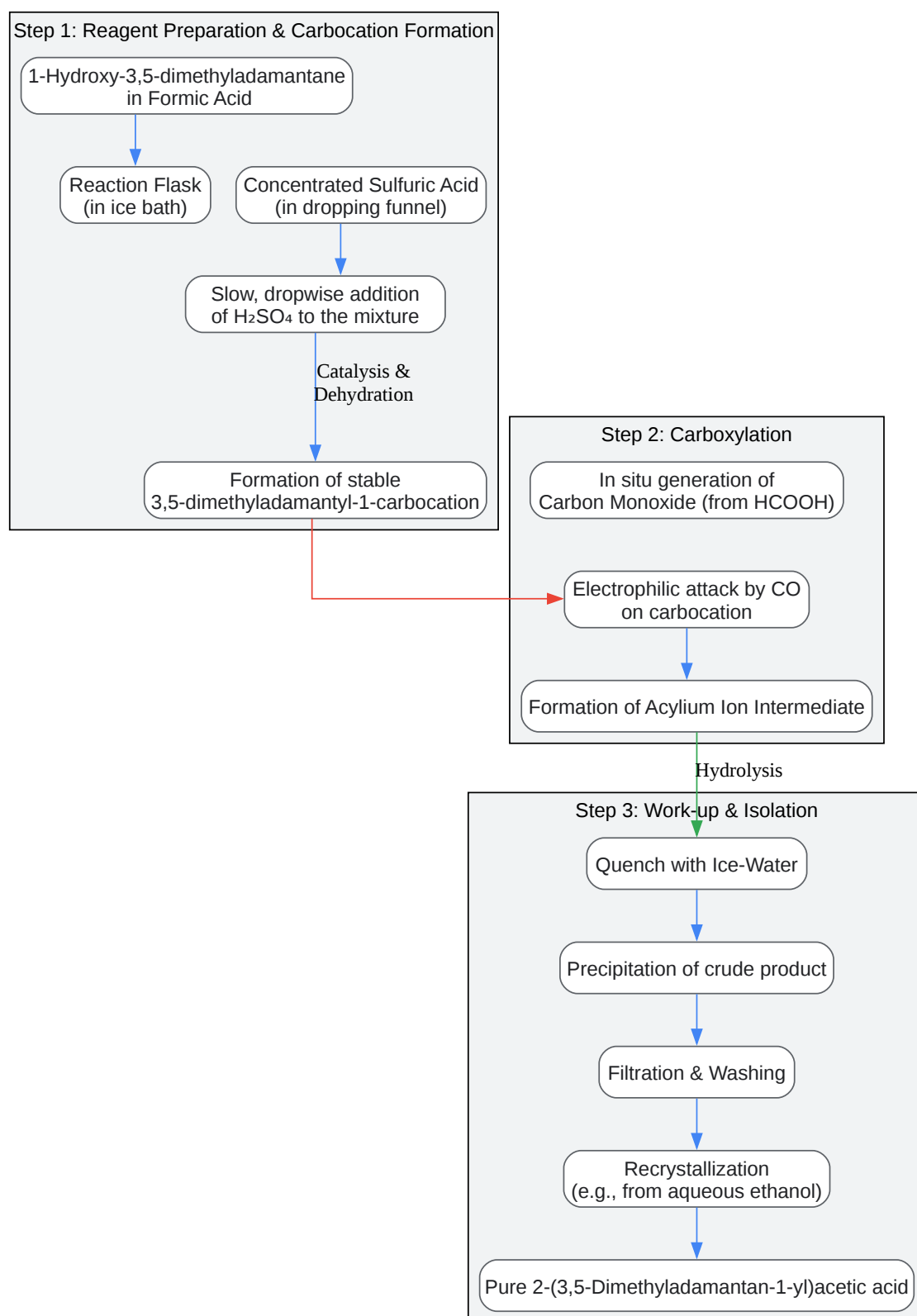
Adamantane, a tricyclic hydrocarbon, is no longer a mere chemical curiosity. Its rigid, three-dimensional structure and inherent lipophilicity have made it a privileged scaffold in medicinal chemistry.^[1] By incorporating the adamantane cage into a molecule, chemists can favorably modulate its absorption, distribution, metabolism, and excretion (ADME) properties.^[1] This often leads to enhanced metabolic stability, improved bioavailability, and the ability to precisely orient functional groups to interact with biological targets.^[1]

2-(3,5-Dimethyladamantan-1-yl)acetic acid (CAS No: 14202-14-3) is a derivative that combines this powerful scaffold with a carboxylic acid moiety. The two methyl groups at the 3 and 5 positions enhance its lipophilicity and add steric bulk, while the acetic acid group provides a handle for further chemical modification or direct interaction with biological targets. This unique combination of features makes it a compound of significant interest for scientific exploration.

Physicochemical and Structural Properties

The defining feature of **2-(3,5-Dimethyladamantan-1-yl)acetic acid** is its tricyclo[3.3.1.1^{^3,7}]decane (adamantane) core. The acetic acid group is attached at a bridgehead (tertiary) carbon, providing steric hindrance that can protect it from enzymatic degradation.

Chemical Structure:



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Caption: Experimental workflow for the synthesis via the Koch-Haaf reaction.

Detailed Step-by-Step Protocol

Safety Precaution: This reaction involves highly corrosive and strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

- **Reaction Setup:** Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
- **Reagent Charging:** Dissolve 1-hydroxy-3,5-dimethyladamantane (1 equivalent) in an excess of cold formic acid (e.g., 5-10 equivalents) within the reaction flask.
- **Acid Addition:** Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) dropwise via the dropping funnel to the stirred solution. Ensure the internal temperature does not exceed 10 °C. This step is highly exothermic.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.
- **Quenching:** Carefully and slowly pour the reaction mixture over a large volume of crushed ice. This will quench the reaction and precipitate the crude carboxylic acid product.
- **Isolation:** Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetone, to yield pure, white crystals of **2-(3,5-Dimethyladamantan-1-yl)acetic acid**.
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Conclusion and Future Outlook

2-(3,5-Dimethyladamantan-1-yl)acetic acid is a valuable chemical entity, embodying the beneficial structural and physicochemical properties of the adamantane scaffold. The Koch-

Haaf reaction provides a direct and efficient synthetic route to this and similar tertiary adamantane carboxylic acids.

For drug development professionals, this molecule represents a versatile building block. The carboxylic acid functional group can be readily converted into a variety of other functionalities, such as esters, amides, or alcohols, allowing for the exploration of a wide chemical space. Furthermore, the inherent properties of the 3,5-dimethyladamantane core—rigidity, lipophilicity, and metabolic stability—make it an attractive component for designing novel therapeutic agents targeting a range of diseases. Future research will likely focus on leveraging this unique structure to develop next-generation pharmaceuticals with improved efficacy and pharmacokinetic profiles.

References

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- To cite this document: BenchChem. [Introduction: The Adamantane Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079721#2-3-5-dimethyladamantan-1-yl-acetic-acid-chemical-structure]

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